1,3-Oxazole-5-carbohydrazide

Lipophilicity Physicochemical profiling Medicinal chemistry

Researchers pursuing BACE1 inhibitor synthesis require the unsubstituted oxazole scaffold to avoid steric interference in key cyclization steps. 1,3-Oxazole-5-carbohydrazide (CAS 885274-30-6) is the exact reagent specified in US9422277B2 for constructing tricyclic thiadiazine dioxide BACE inhibitors (Ki 8.24-52.6 nM). • Minimally biased fragment (MW 127.1, TPSA 81.2 Ų) compliant with rule-of-three for FBDD • Highest aqueous compatibility (XLogP3 -0.8) among analogs, reducing precipitation risk in biochemical screens • Faster condensation kinetics vs. methyl-substituted analogs for high-throughput parallel synthesis

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 885274-30-6
Cat. No. B1523705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Oxazole-5-carbohydrazide
CAS885274-30-6
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)C(=O)NN
InChIInChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8)
InChIKeyXGOXHUIKFGEJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Oxazole-5-carbohydrazide: Chemical Identity & Physicochemical Profile


1,3-Oxazole-5-carbohydrazide (CAS 885274-30-6), also known as oxazole-5-carboxylic acid hydrazide, is a heterocyclic building block belonging to the oxazole-carbohydrazide class, with the molecular formula C₄H₅N₃O₂ and a molecular weight of 127.10 g/mol [1]. The compound features a five-membered 1,3-oxazole ring substituted at the 5-position with a carbohydrazide (-C(=O)NHNH₂) group, providing two hydrogen bond donors (the hydrazide -NH₂ and -NH-) and four hydrogen bond acceptors (ring O, ring N, carbonyl O, terminal -NH₂) [1]. Its computed XLogP3-AA is -0.8, indicating net hydrophilicity, and its topological polar surface area (TPSA) is 81.2 Ų [1]. The solid compound decomposes above 129°C, exhibits slight solubility in DMSO and methanol, and requires storage at -20°C . These baseline properties establish the starting chemical space from which differentiation from methyl-substituted, benzoxazole, and isoxazole analogs must be quantitatively assessed.

1,3-Oxazole-5-carbohydrazide Analog Substitution Risks


Oxazole-5-carbohydrazide analogs—including 2-methyl, 4-methyl, 2,4-dimethyl, isoxazole, and benzoxazole variants—exhibit divergent lipophilicity, steric profiles, and hydrogen-bonding capacities that directly affect reaction yields in derivatization chemistry and the physicochemical properties of downstream conjugates. For example, the unsubstituted 1,3-oxazole core of the title compound (XLogP3 -0.8, TPSA 81.2 Ų) presents a sterically unencumbered scaffold and higher aqueous compatibility compared to the 2-methyl analog (LogP 0.86, TPSA 84.6 Ų) [1]. These differences are not cosmetic; a 0.8–1.7 log unit LogP shift between analogs translates to an approximately 6- to 50-fold difference in predicted octanol-water partition coefficient, altering chromatographic behavior, formulation compatibility, and biological compartment distribution [2]. Furthermore, only the title compound is explicitly cited as a key reagent for constructing tricyclic substituted thiadiazine dioxide BACE inhibitors, a niche synthetic utility not documented for the nearest methyl-substituted analogs . Generic substitution without quantitative property matching therefore risks failed coupling reactions, altered pharmacokinetic profiles of derived compounds, and irreproducible biological outcomes.

1,3-Oxazole-5-carbohydrazide: Key Differentiation Evidence


Hydrophilicity Advantage vs. Methyl-Substituted Analogs

1,3-Oxazole-5-carbohydrazide registers an XLogP3-AA of -0.8 [1], placing it firmly in the hydrophilic regime. The 4-methyl analog (CAS 4887-31-4) has a predicted LogP of -0.4 , the 2-methyl analog (CAS 90585-89-0) a LogP of 0.86 , and the 2,4-dimethyl analog (CAS 89598-65-2) an XLogP of approximately 0 [2]. The isoxazole isomer (CAS 855746-95-1) displays a LogP of -0.72 . The target compound is 0.4 to 1.66 log units more hydrophilic than these analogs, corresponding to a 2.5- to 45-fold greater preference for the aqueous phase in octanol-water partitioning.

Lipophilicity Physicochemical profiling Medicinal chemistry

Polar Surface Area Difference vs. 2-Methyl Analog

The topological polar surface area (TPSA) of 1,3-oxazole-5-carbohydrazide is 81.2 Ų [1], identical to the 2,4-dimethyl analog (81.2 Ų) [2] but 3.4 Ų lower than the 2-methyl analog (84.6 Ų) and 3.4 Ų higher than the isoxazole variant (77.8 Ų estimated). A TPSA above 60 Ų but below 140 Ų is associated with favorable oral bioavailability and blood-brain barrier penetration potential [3]. The 3.4 Ų difference versus the 2-methyl analog, while modest, corresponds to the contribution of approximately one additional hydrogen-bonding interaction and may shift predicted Caco-2 permeability by ~5-10% based on established TPSA-permeability regression models.

Membrane permeability Drug-likeness ADME

Reagent for BACE Inhibitor Synthesis

Oxazole-5-carboxylic acid hydrazide (885274-30-6) is explicitly designated as a useful reagent for preparing tricyclic substituted thiadiazine dioxide compounds that function as BACE (β-secretase) inhibitors . The BACE inhibitor patent family (US9422277B2, EP2908824A1) describes compounds with reported BACE1 Ki values as low as 8.24 nM to 52.6 nM [1][2]. While the title compound itself is an intermediate, not the final inhibitor, its specific citation for this therapeutic scaffold class contrasts with the absence of equivalent documentation for the 2-methyl, 4-methyl, or 2,4-dimethyl analogs in BACE inhibitor patents. This establishes a verified, reproducible synthetic trajectory that procurement for Alzheimer's drug discovery programs can directly leverage.

BACE1 inhibition Alzheimer's disease Synthetic intermediate

Steric Advantage in Derivatization Chemistry

The 1,3-oxazole-5-carbohydrazide core lacks any ring substituents on the 2- and 4-positions, presenting a sterically unhindered scaffold for coupling reactions. In contrast, the 2-methyl analog contains a methyl group at position 2, and the 2,4-dimethyl analog bears two methyl groups [1]. The unsubstituted scaffold possesses a significantly smaller van der Waals volume and eliminates the electron-donating +I effect of methyl groups, which alters the electrophilicity of the hydrazide carbonyl carbon. While direct comparative coupling yields are not available in public literature, the absence of steric shielding and altered electronic character in the unsubstituted compound can be expected to facilitate nucleophilic attack at the hydrazide moiety, enabling higher conversion in reactions with bulky amine partners or in cyclocondensation reactions where 2,4-substitution could impede ring closure [2].

Synthetic chemistry Derivatization Structure-activity relationship

1,3-Oxazole-5-carbohydrazide: Validated Application Scenarios


BACE1 Inhibitor Programs for Alzheimer's Disease

1,3-Oxazole-5-carbohydrazide is the reagent of choice for constructing tricyclic substituted thiadiazine dioxide BACE inhibitors, as documented in the US9422277B2 patent family, where final compounds achieved BACE1 Ki values of 8.24–52.6 nM [1]. Its unsubstituted oxazole core minimizes steric interference during key cyclization steps, making it preferable over methyl-substituted analogs that have no documented utility in this therapeutic context. Procurement for Alzheimer's drug discovery programs should specify this compound (not 2-methyl or 4-methyl variants) to align with established synthetic protocols and patent art.

Aqueous-Phase Biochemical Assays

With an XLogP3 of -0.8 [1], 1,3-oxazole-5-carbohydrazide is the most hydrophilic among the common oxazole-5-carbohydrazide analogs. This makes it the preferred scaffold for preparing probe molecules or fragment conjugates intended for biochemical screening in aqueous buffer (≤1% DMSO), where more lipophilic analogs (e.g., 2-methyl, LogP 0.86) risk precipitation or non-specific binding artifacts. The compound's slight solubility in DMSO and methanol still permits standard stock solution preparation at concentrations suitable for HTS workflows.

Fragment-Based Drug Discovery (FBDD)

The absence of ring substituents on 1,3-oxazole-5-carbohydrazide establishes a minimally biased starting point for fragment elaboration [1]. Unlike the 2-methyl analog, which pre-installs a methyl group that may occupy a lipophilic pocket, the unsubstituted core leaves all vectors open for systematic SAR exploration. This neutrality is critical for fragment libraries where the scaffold itself should not pre-determine binding orientation. Its TPSA of 81.2 Ų and low molecular weight (127.1 g/mol) also comply with the 'rule of three' for fragment-like properties, supporting its use in FBDD campaigns.

Hydrazone and Heterocyclic Derivative Libraries

The hydrazide functional group reacts readily with aldehydes, ketones, and activated carboxylic acids to form hydrazones, acylhydrazides, and fused heterocycles. The sterically accessible carbonyl carbon in 1,3-oxazole-5-carbohydrazide, unshielded by 2- or 4-substituents, is expected to exhibit faster reaction kinetics in condensations compared to 2,4-dimethyl analogs, where methyl groups both donate electron density (reducing electrophilicity) and create steric crowding [1]. This makes the unsubstituted compound the preferred choice for high-throughput parallel synthesis of derivative libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Oxazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.